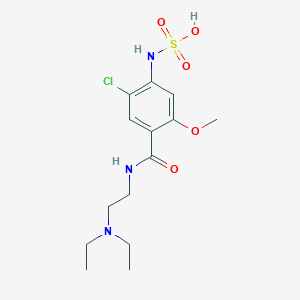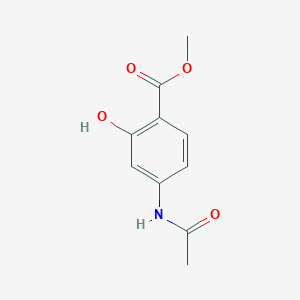![molecular formula C15H22F3NO2Si B132655 N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine CAS No. 87736-77-4](/img/structure/B132655.png)
N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine
Overview
Description
N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine is a chemical compound with the molecular formula C15H22F3NO2Si and a molecular weight of 333.42 g/mol1. This product is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of complex organic compounds often involves multiple steps and various types of chemical reactions.Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.Chemical Reactions Analysis
The chemical reactions involving a compound depend on its molecular structure and the conditions under which the reactions occur. Unfortunately, I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The lithium derivative of N, O-bis(tert-butyldimethylsilyl)hydroxylamine has been synthesized as a dimeric O-lithium-N, N-bis(silyl)hydroxylamide. This compound undergoes various chemical reactions, leading to the formation of tris(silyl)hydroxylamine and silylaminodisiloxane, showing the versatile nature of these compounds in synthesis and structural transformations (Diedrich, Klingebiel, & Schäfer, 1999).
Derivatization and Separation Techniques
- N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide is used for the protection of hydroxyl groups by TMS, TES, or tBDMS groups in the process of derivatization of amphetamines, phenol alkylamines, and hydroxyamines. This procedure facilitates the separation and quantification of enantiomers by capillary GC/MS (Shin & Donike, 1996).
Development of C3-Symmetric Compounds
- The di-tert-butyl-substituted compound has been derivatized to a tris-acid chloride, which reacted with various amines, forming corresponding tris-amides. These compounds have shown some selectivity for potassium cations, indicating their potential in specific cation binding and recognition studies (Dinger & Scott, 2000).
Antioxidant and Light Stabilizing Properties
- Research indicates that certain derivatives of N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine exhibit antioxidant properties and can act as light stabilizers. These compounds show potential in protecting materials from oxidative damage and degradation due to light exposure (Carloni et al., 1993).
Delaying Cellular Senescence
- N-t-butyl hydroxylamine, a breakdown product of a related compound, has shown to delay senescence in human lung fibroblasts, suggesting its potential application in studies related to aging and cellular lifespan (Atamna, Paler-Martinez, & Ames, 2000).
Group-Transfer Polymerization
- Silyl-protected hydroxy-pyridines have been used as initiators in rare earth metal-mediated group-transfer polymerization of Michael-type monomers. This indicates their potential in the field of polymer chemistry for synthesizing polymers with specific end-groups and functionalities (Pehl et al., 2020).
ESR and HPLC-EC Analysis
- In spin-trapping experiments using related compounds, the formation of hydroxylamine derivatives and their subsequent analysis via HPLC with electrochemical detection has been documented. This showcases their utility in biochemical and analytical applications, particularly in studying radical species (Stoyanovsky, Melnikov, & Cederbaum, 1999).
Safety And Hazards
As this compound is intended for research use only, it is not suitable for human or veterinary use1. Therefore, it should be handled with care to avoid exposure.
Future Directions
The future directions for research on this compound could include studying its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. However, I couldn’t find specific information on the future directions for research on this compound.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.
properties
IUPAC Name |
(NZ)-N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3NO2Si/c1-14(2,3)22(4,5)21-10-11-6-8-12(9-7-11)13(19-20)15(16,17)18/h6-9,20H,10H2,1-5H3/b19-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJMEFWNQGGPOZ-UYRXBGFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=NO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)/C(=N/O)/C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516858 | |
| Record name | N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine | |
CAS RN |
87736-77-4 | |
| Record name | N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



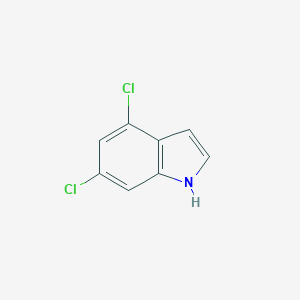
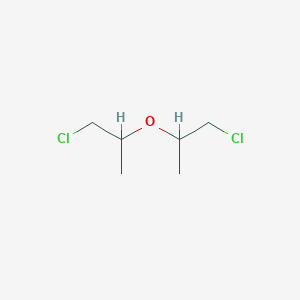
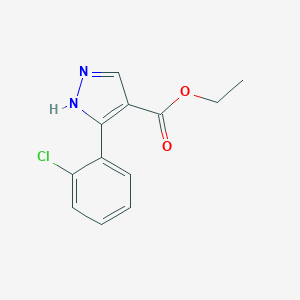
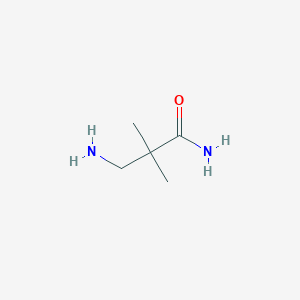
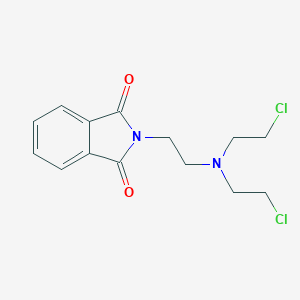
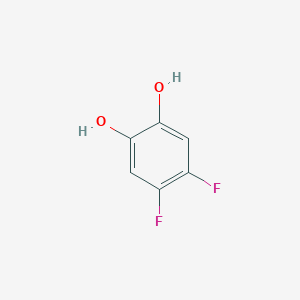
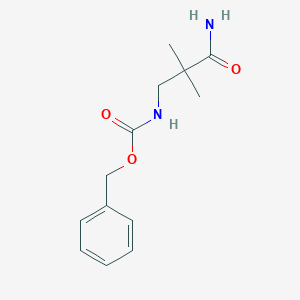
![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)
![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S, 4R)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic Acid 1,1-tert-Butyl Ester](/img/structure/B132600.png)
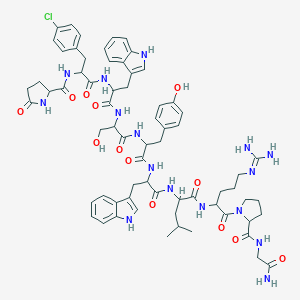
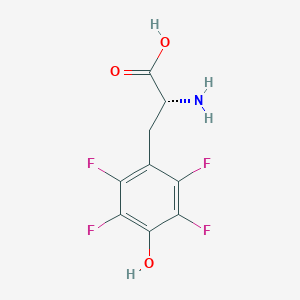
![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)
